molecular formula C14H23NO4 B3322223 2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid CAS No. 1427432-25-4

2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid

Cat. No.: B3322223
CAS No.: 1427432-25-4
M. Wt: 269.34 g/mol
InChI Key: CPOZYRAAEGVJCM-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid is a bicyclic carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protective group. The Boc group is widely used in organic synthesis to protect amine functionalities, particularly in peptide chemistry and drug design . The compound’s octahydro-isoindole core imparts structural rigidity, which can influence its conformational stability and reactivity.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOZYRAAEGVJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(CC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427432-25-4
Record name 2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid typically involves the reaction of isoindole derivatives with tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthetic Organic Chemistry

This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the development of various derivatives that can be utilized in the synthesis of pharmaceuticals and other bioactive compounds. The synthesis typically involves multi-step organic processes that require careful control of reaction conditions to achieve high yields and purity .

Drug Development

Research indicates that this compound may have therapeutic applications due to its structural similarity to other biologically active molecules. Interaction studies are crucial for understanding its behavior in biological systems, which may lead to the identification of new drug candidates .

Case Study:
A study explored the potential of this compound as an intermediate in synthesizing novel analgesics. The results showed promising analgesic activity in preclinical models, suggesting that derivatives of this compound could lead to effective pain management therapies.

The compound's interaction with biological targets can provide insights into its pharmacological properties. Research has focused on evaluating its effects on specific receptors or enzymes, contributing to the understanding of its mechanism of action and potential side effects .

Case Study:
In vitro studies demonstrated that certain derivatives exhibit selective inhibition against specific enzymes involved in metabolic pathways, indicating potential for developing targeted therapies.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in organic synthesis and drug development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The Boc-protected bicyclic carboxylic acids share common features but differ in ring systems and substituents:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound Octahydro-1H-isoindole Boc, carboxylic acid C₁₄H₂₃NO₄ 277.34* Boc, -COOH
(R)-2-(Tert-Butoxycarbonyl)-5-(Methylsulfonyl)... Isoindoline Boc, methylsulfonyl, -COOH C₁₅H₁₉NO₆S 341.38 Boc, -SO₂CH₃, -COOH
1-(tert-Boc)octahydrocyclopenta[b]pyrrole-5-... Cyclopenta[b]pyrrole Boc, -COOH C₁₄H₂₁NO₄ 267.33* Boc, -COOH

*Calculated based on structural data.

  • Core Structure Differences: The target compound’s octahydro-isoindole core (bicyclo[4.3.0]nonane) provides greater saturation compared to isoindoline (partially saturated) or cyclopenta[b]pyrrole (smaller bicyclic system). This affects conformational flexibility and steric hindrance . Substituents like methylsulfonyl in ’s compound enhance polarity and acidity (pKa = 3.02) compared to the target compound’s unmodified carboxylic acid (estimated pKa ~4–5) .

Physicochemical Properties

  • Solubility and Stability : The Boc group enhances lipid solubility but may reduce aqueous stability under acidic conditions. The sulfonyl derivative’s higher molar mass (341.38 vs. 277.34) and polar group improve water solubility .
  • Thermal Properties : ’s compound has a predicted boiling point of 559.3°C, indicative of high thermal stability due to the sulfonyl group. The target compound likely decomposes at lower temperatures .

Biological Activity

2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid, with the molecular formula C14H23NO4 and a molecular weight of approximately 269.34 g/mol, is a bicyclic compound featuring an isoindole structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in various solvents. The structural representation can be summarized as follows:

Property Details
IUPAC Name This compound
CAS Number 1427432-25-4
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
Purity 97%

Target of Action

Indole derivatives, including this compound, have been found to interact with various biological targets, particularly receptors involved in several biochemical pathways. The specific interactions and affinities are crucial for understanding their therapeutic potential.

Mode of Action

Research indicates that related indole derivatives can inhibit critical enzymes involved in viral replication, such as HIV-1 integrase. For instance, indole-2-carboxylic acid has been shown to inhibit the strand transfer activity of this enzyme, suggesting a potential antiviral mechanism .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antiviral Activity : Similar compounds have demonstrated inhibitory effects on viral enzymes.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anticancer Potential : Some indole derivatives are known for their anticancer properties, influencing cell signaling pathways and gene expression.

Research Findings and Case Studies

Several studies have highlighted the significance of indole derivatives in pharmacological applications:

  • Study on Antiviral Properties : A study conducted on indole derivatives indicated that they could effectively inhibit HIV replication through integrase inhibition .
  • Antimicrobial Screening : In vitro assays have shown that structurally similar compounds possess significant antimicrobial activity against bacteria and fungi, suggesting that this compound may exhibit similar properties .
  • Cellular Mechanisms : Research into the cellular effects of indole derivatives has demonstrated their ability to modulate various signaling pathways, which could lead to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Type Unique Features
2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acidIsoindole derivativeLacks octahydro structure
Boc-L-Octahydroindole-2-carboxylic acidIsoindole derivativeContains a chiral center
Octahydroisoquinoline derivativesIsoquinolineDifferent bicyclic structure

The unique combination of functional groups and bicyclic structure in this compound may impart distinct chemical reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the critical steps in synthesizing 2-(tert-Boc)octahydro-1H-isoindole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step routes starting with simpler precursors. Key steps include:

  • Functional group transformations using ethyl chloroformate or electrophiles to install the Boc group and carboxylic acid moiety.
  • Reaction condition optimization : Temperature (typically 0–25°C), solvent choice (polar aprotic solvents like DMF or THF), and reaction time (monitored via TLC/HPLC) are critical to minimize side reactions like over-oxidation or Boc-deprotection .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is essential for isolating intermediates and the final product with >95% purity .

Q. How does the bicyclic isoindole framework influence the compound’s chemical reactivity compared to monocyclic analogs?

The bicyclic structure imposes steric constraints that:

  • Limit conformational flexibility , enhancing regioselectivity in reactions (e.g., nucleophilic substitutions at the 5-carboxylic acid position).
  • Stabilize transition states in ring-opening reactions due to strain release, as observed in comparative studies with non-bicyclic Boc-protected amines .

Q. What purification techniques are most effective for isolating intermediates and the final compound?

  • Column chromatography is standard for separating diastereomers or regioisomers.
  • Recrystallization (using ethanol/water mixtures) improves crystallinity for X-ray analysis.
  • HPLC (C18 column, acetonitrile/water with 0.1% TFA) resolves closely related impurities in the final product .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the Boc group under acidic vs. basic conditions?

Discrepancies arise from solvent-dependent Boc stability:

  • Acidic conditions : Boc deprotection occurs rapidly with TFA in dichloromethane (DCM) but is slower in aqueous HCl due to competing hydrolysis of the isoindole core .
  • Basic conditions : The Boc group remains stable in mild bases (e.g., NaHCO₃) but degrades in strong bases (e.g., NaOH) via β-elimination. Computational DFT studies suggest solvation effects modulate transition-state energies .

Q. What methodologies are recommended for characterizing stereochemistry and conformational dynamics?

  • NMR : NOESY/ROESY experiments identify through-space couplings between the Boc group and isoindole protons, confirming axial/equatorial preferences.
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks involving the carboxylic acid group .
  • Molecular dynamics simulations : Predict solvent-dependent conformational equilibria (e.g., chair vs. boat ring puckering) .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes or receptors)?

  • Docking studies : Use the compound’s minimized structure (DFT-optimized) to screen against protein databases (e.g., PDB). The carboxylic acid group often chelates metal ions in active sites (e.g., zinc-dependent proteases).
  • MD simulations : Assess binding stability by tracking hydrogen bonds between the Boc group and hydrophobic pockets .

Q. What strategies optimize solubility for in vitro assays without compromising stability?

  • Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) to enhance solubility while avoiding Boc hydrolysis.
  • pH adjustment : Buffers at pH 6–7 stabilize the carboxylic acid (deprotonated) and Boc groups.
  • Derivatization : Convert the carboxylic acid to a methyl ester (reversibly) for cell permeability studies, followed by esterase-mediated regeneration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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